[Methylseleno]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Methylseleno]Acetate is an organoselenium compound with the chemical formula C₃H₅O₂Se.
Preparation Methods
Synthetic Routes and Reaction Conditions: [Methylseleno]Acetate can be synthesized through the esterification of acetic acid with methanol in the presence of a selenium source. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize yield and purity. The production process may also include purification steps such as distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: [Methylseleno]Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Selenium dioxide and acetic acid.
Reduction: Methylselenol and acetic acid.
Substitution: Various organoselenium compounds depending on the substituent introduced.
Scientific Research Applications
[Methylseleno]Acetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biological processes and as a source of selenium in biochemical studies.
Medicine: Investigated for its potential anticancer and antioxidant properties.
Industry: Utilized in the production of selenium-containing materials and as a precursor for other organoselenium compounds .
Mechanism of Action
The mechanism of action of [Methylseleno]Acetate involves its interaction with various molecular targets and pathways. The compound can act as a source of selenium, which is essential for the activity of certain enzymes and proteins. Selenium-containing enzymes, such as glutathione peroxidase, play a crucial role in protecting cells from oxidative damage. This compound may also interact with other cellular components, influencing various biochemical pathways and processes .
Comparison with Similar Compounds
Methylselenocysteine: Another organoselenium compound with similar properties and applications.
Selenomethionine: A selenium-containing amino acid with biological significance.
Selenocysteine: Known as the 21st amino acid, it is incorporated into proteins and has unique biochemical properties
Uniqueness of [Methylseleno]Acetate: this compound is unique due to its specific chemical structure and reactivity.
Properties
Molecular Formula |
C3H5O2Se- |
---|---|
Molecular Weight |
152.04 g/mol |
IUPAC Name |
2-methylselanylacetate |
InChI |
InChI=1S/C3H6O2Se/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)/p-1 |
InChI Key |
UOULLTHLSZQUIN-UHFFFAOYSA-M |
Canonical SMILES |
C[Se]CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.